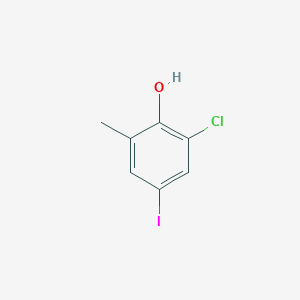
2-Chloro-4-iodo-6-methylphenol
Descripción general
Descripción
2-Chloro-4-iodo-6-methylphenol is a halogenated compound with the molecular weight of 268.48 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-iodo-6-methylphenol is1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Chloro-4-iodo-6-methylphenol is a solid substance stored at room temperature .Aplicaciones Científicas De Investigación
Identification and Analysis in Wine
2-Chloro-4-iodo-6-methylphenol has been identified as a cause of taints and off-flavours in commercial wines. New analytical methods have been developed for the quantitative analysis of this compound, revealing its presence in some wines at concentrations above odour and taste detection thresholds (Capone et al., 2010).
Oxidative Dearomatization in Chemical Synthesis
This compound has been used in the regioselective dearomatizing 2-phenylation of 2-methylphenols, leading to the formation of cyclohexa-2,4-dienone derivatives. This process plays a significant role in the field of synthetic chemistry (Quideau et al., 2005).
Electrochemical Sensing for Environmental Monitoring
2-Chloro-4-iodo-6-methylphenol is used in the development of electrochemical sensors for the determination of certain herbicides and their metabolites in natural waters. This has applications in environmental monitoring and pollution control (Rahemi et al., 2015).
Phototransformation Studies
Studies on the phototransformation of this compound in water, especially in the presence of humic substances, have provided insights into its environmental fate and the influence of natural organic matter on its degradation process (Vialaton et al., 1998).
Medicinal Off-Flavour Identification in Mineral Water
Research has identified 2-Chloro-4-iodo-6-methylphenol as a compound responsible for medicinal off-odours in mineral water, highlighting its importance in the food and beverage industry (Strube et al., 2009).
Voltammetric Analysis in Pharmaceuticals
This compound has also been studied in the context of pharmaceuticals, where voltammetric techniques are employed for its determination. This has applications in quality control and safety of pharmaceutical products (Guijarro et al., 1991).
Infrared Spectral Analysis for Radical Formation
Research into the infrared spectrum of related phenyl radicals, produced from compounds like 2-Chloro-4-iodo-6-methylphenol, contributes to our understanding of radical formation and stability in chemical reactions (Nagata et al., 2004).
Anaerobic Degradation Studies
This compound is studied in the anaerobic degradation of phenolic compounds, providing insights into waste treatment processes and environmental bioremediation strategies (Sreekanth et al., 2009).
Priority Pollutant Determination in Water
Its presence in water and industrial effluents is monitored as part of environmental protection efforts, contributing to the understanding of pollutant dynamics in aquatic ecosystems (Castillo et al., 1997).
Dermal Penetration Studies in Metalworking Fluids
Investigations into the dermal penetration of 2-Chloro-4-iodo-6-methylphenol from metalworking fluids are significant for occupational health and safety (Zang et al., 2010).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-chloro-4-iodo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDIRULMFXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-6-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489891.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)





![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)
